2-(4-Naphthalen-2-yloxybutylamino)ethanol
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Overview
Description
2-(4-Naphthalen-2-yloxybutylamino)ethanol is an organic compound that features a naphthalene ring system linked to an ethanolamine moiety through a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Naphthalen-2-yloxybutylamino)ethanol typically involves the following steps:
Formation of the Naphthalen-2-yloxybutylamine Intermediate: This step involves the reaction of 2-naphthol with 1-bromobutane to form 4-naphthalen-2-yloxybutane. This intermediate is then reacted with ammonia or an amine to form 4-naphthalen-2-yloxybutylamine.
Formation of the Final Product: The 4-naphthalen-2-yloxybutylamine is then reacted with ethylene oxide or ethylene chlorohydrin under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Naphthalen-2-yloxybutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthalen-2-yloxybutyl ketone or aldehyde.
Reduction: Formation of naphthalen-2-yloxybutylamine.
Substitution: Formation of naphthalen-2-yloxybutyl halides or esters.
Scientific Research Applications
2-(4-Naphthalen-2-yloxybutylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Naphthalen-2-yloxybutylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring system can intercalate with DNA or interact with aromatic amino acids in proteins, while the ethanolamine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-(4-Naphthalen-2-yloxybutylamino)ethanol, used in the synthesis of various heterocyclic compounds.
Ethanolamine: A simpler analog that lacks the naphthalene ring system, used in the synthesis of surfactants and pharmaceuticals.
Naphthalen-2-yloxybutylamine:
Uniqueness
This compound is unique due to its combination of a naphthalene ring system and an ethanolamine moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-naphthalen-2-yloxybutylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-11-10-17-9-3-4-12-19-16-8-7-14-5-1-2-6-15(14)13-16/h1-2,5-8,13,17-18H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLULTJXPMWUQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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